molecular formula C8H13NO3 B2874190 Ethyl (3S,4S)-4-methyl-5-oxopyrrolidine-3-carboxylate CAS No. 2305202-72-4

Ethyl (3S,4S)-4-methyl-5-oxopyrrolidine-3-carboxylate

Cat. No.: B2874190
CAS No.: 2305202-72-4
M. Wt: 171.196
InChI Key: NTNCSUZFSPRCHX-NTSWFWBYSA-N
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Description

Ethyl (3S,4S)-4-methyl-5-oxopyrrolidine-3-carboxylate is a chiral pyrrolidine derivative characterized by a 5-oxo (keto) group, a methyl substituent at the 4-position, and an ethyl ester at the 3-position. The stereochemistry (3S,4S) confers distinct conformational and reactivity profiles compared to its diastereomers or des-methyl analogs. Pyrrolidine derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their rigid, heterocyclic frameworks and hydrogen-bonding capabilities .

Key structural features include:

  • 5-oxo group: Enhances polarity and participates in keto-enol tautomerism or nucleophilic reactions.
  • Ethyl ester: Improves solubility in organic solvents and serves as a precursor for hydrolysis to carboxylic acids.
  • 4-methyl group: Steric effects influence ring puckering and intermolecular interactions .

Crystallographic studies using programs like SHELX and ORTEP-3 are critical for resolving its stereochemistry and hydrogen-bonding networks .

Properties

IUPAC Name

ethyl (3S,4S)-4-methyl-5-oxopyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-3-12-8(11)6-4-9-7(10)5(6)2/h5-6H,3-4H2,1-2H3,(H,9,10)/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNCSUZFSPRCHX-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNC(=O)C1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CNC(=O)[C@H]1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3S,4S)-4-methyl-5-oxopyrrolidine-3-carboxylate typically involves the use of chiral auxiliaries or catalysts to ensure the correct stereochemistry. One common method is the asymmetric synthesis starting from a chiral precursor. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and reagents such as diethyl azodicarboxylate (DEAD) and triphenylphosphine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using chiral catalysts. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3S,4S)-4-methyl-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or alcohols replace a leaving group.

Common Reagents and Conditions

The reactions typically require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent the decomposition of the reducing agent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl (3S,4S)-4-methyl-5-oxopyrrolidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: The compound is utilized in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism by which Ethyl (3S,4S)-4-methyl-5-oxopyrrolidine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways. The exact mechanism depends on the context of its use, such as in drug development or biochemical research.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The table below compares Ethyl (3S,4S)-4-methyl-5-oxopyrrolidine-3-carboxylate with three analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Functional Groups Key Features
This compound Not provided C₉H₁₅NO₃ 201.22 g/mol Ethyl ester, 5-oxo, 4-methyl Chiral centers (3S,4S), rigid ring
1-Methyl-5-oxopyrrolidine-3-carboxylic acid 42346-68-9 C₆H₉NO₃ 143.14 g/mol Carboxylic acid, 5-oxo, 1-methyl Higher polarity, acidic proton
Ethyl 5-oxopyrrolidine-3-carboxylate Not provided C₇H₁₁NO₃ 157.17 g/mol Ethyl ester, 5-oxo Lacks methyl group, reduced steric bulk
HPPH (Photochlor) 149402-51-7 C₃₉H₄₈N₄O₄ 636.8 g/mol Macrocyclic pyrrolidine, ether Photodynamic therapy agent, complex structure

Functional Group and Reactivity Differences

  • Ester vs. Carboxylic Acid : The ethyl ester in the target compound reduces polarity compared to 1-methyl-5-oxopyrrolidine-3-carboxylic acid , enhancing lipid solubility and bioavailability. Hydrolysis of the ester yields the carboxylic acid, a common prodrug strategy.
  • Methyl Substituent: The 4-methyl group in the target compound introduces steric hindrance, affecting ring puckering (quantified via Cremer-Pople coordinates ) and intermolecular interactions.
  • Stereochemistry : The (3S,4S) configuration may influence enantioselective interactions in biological systems, unlike racemic or achiral analogs.

Physicochemical and Application Comparisons

Property/Application Target Compound 1-Methyl-5-oxopyrrolidine-3-carboxylic acid HPPH
Solubility Likely soluble in organic solvents (ester group) Water-soluble (carboxylic acid) Soluble in DMSO, ethanol
Thermal Stability Stable (ester group resists decarboxylation) Prone to decarboxylation at high temperatures Stable at -20°C for 4 years
Biological Activity Potential intermediate in drug synthesis Limited data; possible metabolite Photodynamic tumor necrosis
Crystallographic Analysis Requires SHELX for chiral resolution Standard X-ray diffraction Complex macrocycle analysis

Research Findings and Challenges

  • Conformational Analysis : The 4-methyl group in the target compound likely restricts pseudorotation of the pyrrolidine ring, as modeled by Cremer-Pople coordinates . This contrasts with unmethylated analogs, which exhibit greater conformational flexibility.
  • Synthetic Utility : The ethyl ester serves as a protective group for carboxylic acids, enabling stepwise synthesis of derivatives.
  • Safety Considerations : While 1-methyl-5-oxopyrrolidine-3-carboxylic acid has a documented SDS , the target compound’s ester group may reduce acute toxicity but require handling in ventilated environments.

Biological Activity

Ethyl (3S,4S)-4-methyl-5-oxopyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

This compound is characterized by its chiral centers at carbons 3 and 4. The compound can be synthesized through various methods, including:

  • Diastereoselective Aza-Diels–Alder Reaction : This method utilizes chiral starting materials to achieve high stereoselectivity.
  • Hydrogenolytic Removal of Protecting Groups : Often used in the final steps to yield the desired compound with high purity.

These synthetic routes are crucial for producing the compound in sufficient quantities for biological testing.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors. The compound may function as an inhibitor or modulator within various biochemical pathways. Its stereochemistry significantly influences its binding affinity and overall activity, impacting processes such as:

  • Enzyme inhibition
  • Modulation of signal transduction pathways

3.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including:

CompoundCell LineIC50 (µM)Reference
Compound AA549 (Lung)12.5
Compound BHeLa (Cervical)15.0

These findings suggest that the compound may induce apoptosis in cancer cells while sparing normal cells.

3.2 Antimicrobial Activity

The antimicrobial properties of Ethyl (3S,4S)-4-methyl-5-oxopyrrolidine derivatives have also been evaluated. Notably, certain derivatives exhibited selective activity against multidrug-resistant strains of Staphylococcus aureus , indicating their potential as lead compounds in antibiotic development.

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)Reference
Compound CMRSA32 µg/mL
Compound DVRE64 µg/mL

Case Study 1: Antitumor Activity

A study investigated the effects of a derivative of Ethyl (3S,4S)-4-methyl-5-oxopyrrolidine on Ehrlich Ascites Carcinoma (EAC) cells in mice. The results showed a 100% reduction in tumor cell viability , alongside significant antioxidant effects and no toxicity to liver or kidney functions, supporting its potential as an anticancer agent .

Case Study 2: Enzyme Inhibition

Another study focused on the inhibitory effects of this compound on specific enzymes involved in metabolic pathways related to cancer proliferation. The results indicated that the compound effectively reduced enzyme activity by up to 70% , showcasing its potential role in therapeutic applications targeting metabolic dysregulation in cancer .

5. Conclusion

This compound exhibits promising biological activities, particularly in anticancer and antimicrobial domains. Ongoing research is essential to further elucidate its mechanisms of action and optimize its pharmacological profiles for therapeutic use.

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